4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is a chemical compound with the molecular formula and a molecular weight of 262.58 g/mol. This compound features a bromine atom attached to the para position of the aniline ring and a cyclopropylmethyl group at the nitrogen atom. It is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties that facilitate various chemical reactions.
The compound is synthesized through a series of chemical reactions involving aniline derivatives and halogenation agents. The synthesis process typically involves the bromination of aniline followed by cyclopropylmethylation and subsequent formation of the hydrochloride salt.
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride belongs to the class of organic compounds known as arylamines. It is characterized by the presence of both an aromatic amine functional group and a halogen substituent, which significantly influences its reactivity and applications in chemical synthesis.
The synthesis of 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride can be outlined in several key steps:
The synthesis typically requires controlled conditions, including temperature management and inert atmospheres to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular structure of 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride consists of:
This structure can be represented as follows:
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride can undergo several types of chemical reactions:
These reactions often require specific conditions, including temperature control and appropriate catalysts or reagents to ensure high yields and selectivity.
The mechanism of action for 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride involves its interaction with biological targets, primarily due to its functional groups:
These interactions can lead to various biological effects, including potential therapeutic applications .
Relevant data from analytical methods indicate that the compound maintains high purity levels (≥95%) when synthesized correctly .
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride has several significant applications:
The unique combination of functional groups in this compound enhances its utility across multiple scientific disciplines, making it a valuable intermediate in both research and industrial applications.
The cyclopropylmethyl group serves as a privileged structural motif in bitopic ligand design, strategically bridging orthosteric and allosteric binding sites within G protein-coupled receptors (GPCRs). This three-carbon spacer exhibits optimal torsional constraints that enhance receptor subtype selectivity while maintaining conformational flexibility. The trans-cyclopropyl configuration restricts bond rotation, reducing entropic penalties upon receptor binding and promoting high-affinity interactions with metastable binding sites (MBS) [1] [9]. Computational studies reveal that cyclopropylmethyl-containing ligands adopt binding poses extending from orthosteric sites to allosteric pockets bordered by transmembrane helices 2, 3, and 7, enabling simultaneous engagement of both sites [9]. This dual engagement mechanism is exemplified in β2 adrenergic receptor ligands, where cyclopropylmethyl linkers facilitate >4-fold increases in residence time compared to non-cyclopropyl analogs [2]. The motif’s electron-deficient methylene group further participates in critical hydrogen bonding with asparagine residues (e.g., Asn225 in WDR5), while the cyclopropane ring provides hydrophobic contacts with leucine shelves in receptor binding clefts [6] [9].
Table 1: Comparative Analysis of Linker Geometries in Bitopic Ligands
Linker Type | Bond Rotation Freedom | Receptor Residence Time | Hydrophobic Contact Potential |
---|---|---|---|
Ethylene | High (>120° rotation) | Baseline | Moderate |
Propylene | Moderate (90–120°) | 1.8-fold increase | Moderate |
trans-Cyclopropylmethyl | Restricted (<60°) | >4-fold increase | High |
Tetramethylene | High | 2.1-fold increase | Low |
4-Bromo-N-(cyclopropylmethyl)aniline hydrochloride (CAS 356539-42-9) functions as a versatile synthon for constructing complex pharmacophores through its reactive bromoaryl and secondary amine functionalities. The electron-deficient aryl bromide enables direct Suzuki-Miyaura cross-coupling with boronic acids for biaryl construction, while the tertiary ammonium chloride (post N-alkylation) facilitates nucleophilic substitution reactions [1] [7]. This modularity is exemplified in fentanyl-class analgesic synthesis, where N-substituted-4-piperidinone intermediates undergo reductive amination with anilines followed by N-alkylation via cyclopropylmethyl halides [7]. Industrial-scale production employs a four-step sequence: (1) Schiff base formation from 4-piperidone and 4-bromoaniline, (2) imine reduction, (3) amide acylation, and (4) N-debenzylation/cyclopropylmethylation [1] [7]. The hydrochloride salt form enhances crystallinity and stability during purification, with >97% purity achievable via recrystallization from ethanol/water mixtures [3]. This synthon strategy permits combinatorial diversification for structure-activity relationship studies, particularly in opioid receptor ligands where the 4-bromoaniline moiety modulates μ-receptor affinity [7] [10].
Table 2: Synthon Building Blocks Derived from 4-Bromo-N-(cyclopropylmethyl)aniline
Reactive Site | Reaction Type | Product Class | Application Target |
---|---|---|---|
Aryl bromide (C4) | Suzuki coupling | Biaryl derivatives | WDR5-MYC inhibitors [6] |
Secondary amine (N) | Reductive amination | Tertiary amines | Fentanyl analogs [7] |
Hydrochloride salt | Ion exchange | Free base for acylation | Amide prodrugs |
Cyclopropylmethyl | Ring-opening functionalization | Alkyl dihalides | Extended linkers [9] |
N-Alkylation of 4-bromoaniline precursors with cyclopropylmethyl electrophiles represents the pivotal step in synthesizing 4-bromo-N-(cyclopropylmethyl)aniline. Two optimized methodologies dominate industrial production:
Direct Reductive Amination: 4-Bromoaniline reacts with cyclopropanecarboxaldehyde under titanium(IV) isopropoxide catalysis, followed by borohydride reduction (60–75% yield). This one-pot method minimizes overalkylation but requires rigorous moisture control [1].
Electrophilic Alkylation: Preformed 4-bromoaniline undergoes N-alkylation using cyclopropylmethyl bromide in acetonitrile with potassium carbonate base (85–92% yield). Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction kinetics, while the hydrochloride salt precipitates directly upon acidification [3] [7].
For advanced derivatization, palladium-catalyzed cross-coupling preserves the cyclopropylmethylamine functionality during arylation. Buchwald-Hartwig conditions (Pd2(dba)3/XPhos) enable C–N coupling without N-deprotection, while Suzuki reactions employ Pd(PPh3)4 with aqueous carbonate bases [6]. Crucially, the cyclopropyl ring remains intact under these conditions (≤2% ring-opening), demonstrating remarkable stability for a strained system [1] [6]. Industrial suppliers including Guan Enkang Chemical employ continuous-flow hydrogenation for imine reduction, achieving throughputs exceeding 50 kg/day with residual metal content <5 ppm [1].
The trans-cyclopropylmethyl spacer’s 5.2 Å interatomic distance between nitrogen and distal carbon critically determines receptor binding kinetics and subtype selectivity. Molecular modeling confirms this distance optimally spans the orthosteric binding site (OBS) and metastable binding site (MBS) in β2 adrenergic receptors, with <0.8 Å deviation from ideal vector alignment [2] [9]. Structure-activity relationship studies reveal that shortening the spacer (cyclopropyl, 4.1 Å) reduces residence time 3-fold by preventing MBS engagement, while elongation (cyclobutylmethyl, 6.0 Å) induces steric clashes with transmembrane helix 7 in muscarinic M1 receptors [9].
Protein crystallography of β2AR bound to ligand 4 (containing cyclopropylmethyl linker) demonstrates key interactions: (1) bromoaryl halogen bonding with Trp273 backbone carbonyl, (2) protonated amine salt bridge with Asp113, and (3) cyclopropane hydrophobic contacts with Leu312 [2]. The cyclopropylmethyl group’s rigid geometry enforces a gauche conformation that positions the methylene group toward extracellular loop 2 (ECL2), a critical determinant for biased agonism in M1 receptors [9]. Comparative studies with N-(4-chlorobenzyl) analogs (CID 75356405) confirm 15-fold reduced M1 affinity due to increased linker flexibility and loss of torsional constraints [8] [10].
Table 3: Spacer Length Optimization in Receptor Binding
Spacer Group | N–Distal C Distance (Å) | β2AR Residence Time (min) | M1 mAChR Ki (nM) |
---|---|---|---|
Cyclopropyl | 4.1 | 8.2 ± 0.3 | 420 ± 35 |
trans-Cyclopropylmethyl | 5.2 | 34.6 ± 1.8 | 62 ± 7 |
Cyclobutylmethyl | 6.0 | 28.9 ± 1.2 | 210 ± 22 |
Phenethyl | 5.8 | 12.4 ± 0.9 | 1850 ± 210 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8